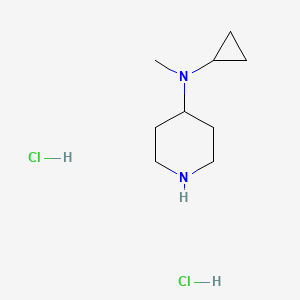

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a white solid with a molecular weight of 227.18 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride typically involves the reaction of cyclopropylamine with methyl piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Applications De Recherche Scientifique

Analgesic Properties

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is related to a series of compounds that exhibit potent analgesic effects. Research on similar piperidine derivatives has shown their efficacy as opioid analgesics, with modifications leading to enhanced potency and safety profiles . The structure-activity relationship (SAR) studies indicate that substituents on the piperidine ring can significantly influence analgesic activity.

Antimicrobial Activity

Piperidine derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have reported that specific modifications can enhance the activity against resistant strains, highlighting the potential of these compounds in treating infectious diseases .

Cognitive Function Modulation

Research indicates that compounds targeting histamine H3 receptors can modulate cognitive functions and memory processes. This compound has been studied for its potential as a histamine H3 receptor ligand, which could lead to therapeutic applications in cognitive disorders such as Alzheimer's disease .

Table 1: Summary of Pharmacological Activities

Case Study: Antimicrobial Efficacy

A study focusing on cyclic secondary amines found that derivatives similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria and fungi. The SAR analysis revealed that specific substitutions at the piperidine ring enhanced activity against Mycobacterium tuberculosis, suggesting potential for development into new anti-tuberculosis agents .

Mécanisme D'action

The mechanism of action of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclopropyl-methyl-piperidin-4-YL-amine

- Cyclopropyl-methyl-piperidin-4-YL-amine monohydrochloride

Uniqueness

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its dihydrochloride form enhances its stability and solubility, making it more versatile compared to similar compounds .

Activité Biologique

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent, which contributes to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various experimental applications. Its molecular formula is C9H19Cl2N2, with a molecular weight of approximately 190.714 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving monoamines, which are critical in various neurological processes .

Potential Molecular Targets

- Receptors : The compound may bind to neurotransmitter receptors, influencing their activity.

- Enzymes : It may interact with enzymes involved in metabolic pathways, potentially altering their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to effects on mood and cognition.

- Anticancer Potential : Some studies have explored its role in inhibiting specific cancer-related enzymes, suggesting a potential therapeutic application in oncology .

- Cytotoxicity Studies : Initial assessments indicate that the compound has a favorable cytotoxicity profile across various cell lines, including cancerous and non-cancerous cells .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated the compound's ability to inhibit growth at specific concentrations while maintaining low toxicity levels in normal cells .

- Neuropharmacological Assessment : Behavioral studies indicated that compounds similar to this compound did not induce adverse effects such as hyperlocomotion or impaired cognitive functions in animal models, suggesting a favorable safety profile for neuropharmacological applications .

Propriétés

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLUQDIKQHBMKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.